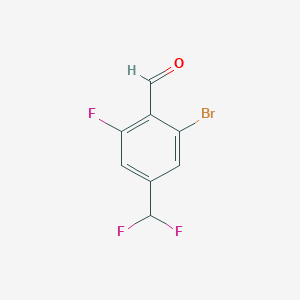

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

Description

Propriétés

IUPAC Name |

2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLZQVBJXYCJEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted benzaldehyde precursor, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.

Major Products Formed

Oxidation: 2-Bromo-4-(difluoromethyl)-6-fluorobenzoic acid.

Reduction: 2-Bromo-4-(difluoromethyl)-6-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds for studying biological pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde and analogous benzaldehyde derivatives:

Key Comparative Insights:

Substituent Effects :

- The difluoromethyl (-CF₂H) group in the target compound provides stronger electron-withdrawing effects compared to -CH₃ () or single -F substituents (). This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .

- Chlorine in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde increases lipophilicity but may reduce metabolic stability compared to fluorinated analogs .

Applications: The target compound’s -CF₂H group is critical in agrochemicals (e.g., Broflanilide derivatives, which rely on fluorinated aromatic cores for insecticidal activity) . Simpler analogs like 2-bromo-4-fluorobenzaldehyde are more commonly used in bulk synthesis of non-specialized intermediates .

Activité Biologique

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a bromine atom, two fluorine atoms, and an aldehyde functional group attached to a benzene ring. Its structure is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that halogenated benzaldehydes can possess significant antimicrobial properties. The presence of fluorine and bromine atoms may enhance the compound's interaction with microbial enzymes or cellular structures.

- Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. The structural modifications in similar compounds often lead to enhanced potency against specific cancer types.

- Antiviral Effects : Preliminary studies suggest that this compound may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated.

Table 1: Biological Activities of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

| Activity Type | Assay Method | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion method | 15 µg/mL | |

| Anticancer | MTT assay on A549 cells | 12 µM | |

| Antiviral | Plaque reduction assay | 0.5 µM |

Case Studies

-

Antimicrobial Evaluation :

A study conducted on various halogenated benzaldehydes, including 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 15 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents. -

Anticancer Activity :

In vitro tests on lung cancer (A549) cell lines revealed that 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde inhibited cell proliferation with an IC50 of 12 µM. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells. -

Antiviral Properties :

Research exploring the antiviral effects of this compound showed promising results in reducing viral loads in infected cell cultures. The EC50 was determined to be 0.5 µM, indicating significant efficacy against viral replication .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. For 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde, the following observations were made:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Bromine Atom : The bromine substituent can contribute to increased reactivity towards nucleophiles, which is crucial for interactions with biomolecules.

Q & A

Q. What crystallographic insights explain intermolecular interactions in solid-state structures?

- Methodological Answer : X-ray diffraction reveals C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.7 Å centroid separation) between fluorinated and brominated rings. These interactions influence crystal packing and melting points, as seen in 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]benzothiazine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.